N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide, also known as DMTB, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Anticancer Activity
Compounds structurally related to "N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide" have been evaluated for their anticancer properties. For instance, derivatives of N-(4-substituted-thiazolyl)benzamide have shown moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. These findings indicate a promising avenue for further research into similar compounds for anticancer applications (Ravinaik et al., 2021).
Antiallergy Agents
Thiazole derivatives have also been explored for their antiallergy potential. Studies have demonstrated that certain N-(4-substituted-thiazolyl)oxamic acid derivatives exhibit significant antiallergy activity, outperforming established antiallergy drugs in preclinical models. This suggests that compounds with similar structural motifs may have utility in developing new treatments for allergic conditions (Hargrave et al., 1983).
Antimicrobial Activity
Research into N-(thiazol-2-yl)benzamide derivatives has uncovered antimicrobial properties, with certain compounds displaying activity against a range of bacterial and fungal pathogens. This highlights the potential of such compounds, including those structurally related to "this compound", in the development of new antimicrobial agents (Chawla, 2016).
Enzyme Inhibition
Further studies have identified N-(thiazol-2-yl)benzamide derivatives as potent inhibitors of specific enzymes, such as stearoyl-CoA desaturase-1 (SCD-1), indicating potential applications in metabolic disorders and diseases linked to enzyme dysregulation. This underscores the broad utility of compounds with similar structural features in therapeutic development (Uto et al., 2009).
特性
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-15(18)19(23)22-20-21-16(12-27-20)14-10-9-13(24-2)11-17(14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWONLAJTSXEHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。